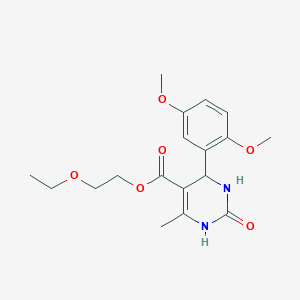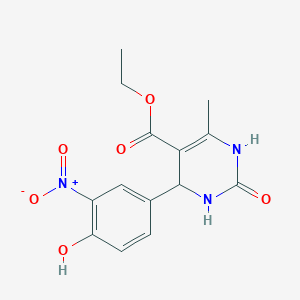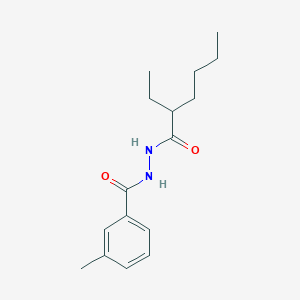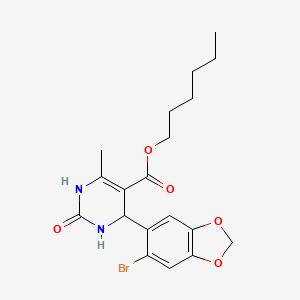![molecular formula C16H11Br3N4O B11700648 (4E)-5-methyl-2-phenyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700648.png)
(4E)-5-methyl-2-phenyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-5-metil-2-fenil-4-[2-(2,4,6-tribromofenil)hidrazinilideno]-2,4-dihidro-3H-pirazol-3-ona es un complejo compuesto orgánico conocido por sus propiedades estructurales únicas y posibles aplicaciones en varios campos de la investigación científica. Este compuesto presenta un núcleo de pirazolona, que a menudo se asocia con una gama de actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4E)-5-metil-2-fenil-4-[2-(2,4,6-tribromofenil)hidrazinilideno]-2,4-dihidro-3H-pirazol-3-ona generalmente involucra la condensación de 2,4,6-tribromofenilhidrazina con un derivado de pirazolona apropiado bajo condiciones controladas. La reacción generalmente se lleva a cabo en un solvente como etanol o metanol, con la adición de una cantidad catalítica de ácido para facilitar el proceso de condensación.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza, así como la implementación de técnicas de purificación como recristalización o cromatografía.
Aplicaciones Científicas De Investigación
Química
En química, (4E)-5-metil-2-fenil-4-[2-(2,4,6-tribromofenil)hidrazinilideno]-2,4-dihidro-3H-pirazol-3-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de compuestos novedosos.
Biología
Este compuesto tiene posibles aplicaciones en investigación biológica debido a su similitud estructural con derivados de pirazolona biológicamente activos. Se puede utilizar en estudios relacionados con la inhibición enzimática, la unión a receptores y otros procesos bioquímicos.
Medicina
En medicina, los derivados de este compuesto pueden exhibir actividades farmacológicas como antiinflamatorias, analgésicas o antimicrobianas. La investigación está en curso para explorar sus posibles aplicaciones terapéuticas.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros o revestimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de (4E)-5-metil-2-fenil-4-[2-(2,4,6-tribromofenil)hidrazinilideno]-2,4-dihidro-3H-pirazol-3-ona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo hidrazinilideno del compuesto puede formar enlaces de hidrógeno o coordinarse con iones metálicos, influyendo en su actividad biológica. Las vías exactas y los objetivos moleculares aún están bajo investigación, pero sus características estructurales sugieren posibles interacciones con varias macromoléculas biológicas.
Comparación Con Compuestos Similares
Compuestos similares
2-Fluorodesclorocetámina: Un anestésico disociativo relacionado con la ketamina.
N-(terc-butil)-4′-((6-yodo-4-oxo-2-propilquinazolin-3(4H)-il)metil)-[1,1′-bifenil]-2-sulfonamida: Un compuesto utilizado en química de haluros de arilo.
Unicidad
(4E)-5-metil-2-fenil-4-[2-(2,4,6-tribromofenil)hidrazinilideno]-2,4-dihidro-3H-pirazol-3-ona destaca por su grupo tribromofenilo, que imparte reactividad única y potencial actividad biológica. Su complejidad estructural permite diversas modificaciones químicas, lo que la convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
(4E)-5-metil-2-fenil-4-[2-(2,4,6-tribromofenil)hidrazinilideno]-2,4-dihidro-3H-pirazol-3-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El grupo tribromofenilo permite reacciones de sustitución de halógenos, donde los átomos de bromo pueden ser reemplazados por otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados fenil sustituidos.
Propiedades
Fórmula molecular |
C16H11Br3N4O |
|---|---|
Peso molecular |
515.0 g/mol |
Nombre IUPAC |
5-methyl-2-phenyl-4-[(2,4,6-tribromophenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H11Br3N4O/c1-9-14(16(24)23(22-9)11-5-3-2-4-6-11)20-21-15-12(18)7-10(17)8-13(15)19/h2-8,22H,1H3 |
Clave InChI |
UKRDVQNSRQTSNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=C(C=C3Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11700566.png)


![Ethyl 2-((phenoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11700594.png)
![N'~1~,N'~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11700598.png)
![(5E)-5-[(2-hydroxy-3,5-dinitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11700616.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide](/img/structure/B11700622.png)
![3-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11700624.png)
methanone](/img/structure/B11700625.png)

![Ethyl 4,5-dimethyl-2-[(naphthalen-1-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11700633.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11700639.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11700645.png)
